3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine
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Overview
Description
3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core substituted with a bromo group at the 3-position and a trifluoromethyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine typically involves multi-step processes. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The process involves the use of organoboron reagents and palladium catalysts to achieve the desired coupling.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to produce this compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for forming carbon–carbon bonds involving this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Organoboron Reagents: Employed in Suzuki–Miyaura coupling.
Oxidizing and Reducing Agents: Utilized in oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromo group.
Scientific Research Applications
3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design and development.
Agrochemicals: The compound’s derivatives are investigated for their efficacy as pesticides and herbicides.
Materials Science: Its unique structural properties make it a candidate for developing new materials with specific electronic and optical characteristics.
Mechanism of Action
The mechanism of action of 3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine involves its interaction with molecular targets, which can include enzymes, receptors, or other proteins. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved bioavailability and efficacy in biological systems .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-(trifluoromethyl)pyridine: Another trifluoromethyl-substituted pyridine with similar applications in agrochemicals and pharmaceuticals.
2,3,5-Trichloro-6-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of various crop-protection products.
Uniqueness
3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern on the pyrazolo[4,3-c]pyridine core, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C7H3BrF3N3 |
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Molecular Weight |
266.02 g/mol |
IUPAC Name |
3-bromo-6-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C7H3BrF3N3/c8-6-3-2-12-5(7(9,10)11)1-4(3)13-14-6/h1-2H,(H,13,14) |
InChI Key |
DHNQQIGAHWRRPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC2=C(NN=C21)Br)C(F)(F)F |
Origin of Product |
United States |
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